Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple rings and functional groups, including chloro, dibromo, and dioxo groups
Preparation Methods
The synthesis of Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Cyclization: The formation of the pentacyclic structure is achieved through cyclization reactions, which may involve the use of strong acids or bases as catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester
Chemical Reactions Analysis
Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chloro and bromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate can be compared with similar compounds such as:
Methyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate: This compound has a similar structure but with an acetate group instead of a benzoate group.
Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate: This compound is similar but lacks the dibromo groups
These comparisons highlight the uniqueness of Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~
Properties
Molecular Formula |
C26H16Br2ClNO4 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C26H16Br2ClNO4/c1-34-24(33)14-12-13(10-11-19(14)29)30-22(31)20-21(23(30)32)26(28)16-7-3-2-6-15(16)25(20,27)17-8-4-5-9-18(17)26/h2-12,20-21H,1H3 |
InChI Key |
GKMUQNQYCFDRPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br)Cl |
Origin of Product |
United States |
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